molecular formula C9H7N5O B11897037 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 112617-23-9

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11897037
CAS No.: 112617-23-9
M. Wt: 201.18 g/mol
InChI Key: VCMYFUVVZKCPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . Another approach includes the use of 2-aminopyridines and nitriles, which undergo oxidative cyclization in the presence of oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. This includes large-scale cyclization reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone acetyltransferase PCAF and its broad-spectrum antimicrobial activity set it apart from other similar compounds .

Properties

CAS No.

112617-23-9

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C9H7N5O/c10-14-8(15)6-3-1-2-4-7(6)13-5-11-12-9(13)14/h1-5H,10H2

InChI Key

VCMYFUVVZKCPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=CN23)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.